molecular formula C16H16N2O3S2 B13041651 Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate

Cat. No.: B13041651
M. Wt: 348.4 g/mol
InChI Key: DEAXFFOHXWUYDE-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core substituted with a 4-methoxybenzylamino group at position 2 and an ethyl ester at position 3. This structure combines a sulfur-rich aromatic system with a polar ester and a methoxy-substituted aromatic side chain, making it a candidate for diverse biological activities. Its synthesis typically involves cyclocondensation reactions of thiazolidine-2,4-dione derivatives or nucleophilic substitutions on preformed heterocyclic scaffolds .

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-15(19)13-8-12-14(22-13)18-16(23-12)17-9-10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,18)

InChI Key

DEAXFFOHXWUYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(S2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-Amino-Thiazole-5-Carboxylate Intermediates

A crucial intermediate, ethyl 2-amino-thiazole-5-carboxylate, is prepared via cyclization reactions involving thiourea and ethyl 2-chloroacetoacetate under mild conditions:

Step Reagents & Conditions Description Yield & Notes
1 Ethanol solution (10-35% w/w), thiourea, sodium carbonate (0.01-0.1 weight ratio to ethyl 2-chloroacetoacetate) Prepare solution with thiourea and base -
2 Heat to 40-55°C, dropwise addition of ethyl 2-chloroacetoacetate, then heat to 60-70°C for 5-5.5 h Cyclization to form thiazole ring Yield >98%, mp 172-173°C
3 Distill off solvent, cool, filter Isolate product -
4 Adjust pH to 9-10 with caustic soda, stir, filter, vacuum dry Purification -

This method offers a short reaction time and mild temperature profile, ensuring high purity and yield of the amino-thiazole intermediate.

Formation of Thieno[2,3-D]thiazole Core

The fusion of the thiophene and thiazole rings to form the thieno[2,3-D]thiazole scaffold is often achieved through cyclization reactions involving appropriately substituted precursors:

  • Reaction of ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with hydrazine hydrate leads to cyclized thienotriazolopyrimidines, demonstrating the utility of hydrazine-mediated ring closure in related thieno heterocycles.

  • Similar cyclizations with aromatic aldehydes, including 4-methoxybenzaldehyde, at elevated temperatures (~180°C) promote formation of fused heterocycles with amino substituents derived from the aldehydes, suggesting a pathway for introducing the (4-methoxybenzyl)amino group.

Introduction of the (4-Methoxybenzyl)amino Group

The amino substituent at the 2-position is introduced by nucleophilic substitution or condensation of the amino-thiazole intermediate with 4-methoxybenzyl amine or related derivatives:

  • Condensation reactions under reflux in ethanol with catalytic triethylamine or acid catalysts facilitate the formation of the amino linkage.

  • Reaction conditions typically involve moderate heating (e.g., reflux in ethanol) and catalytic amounts of acid or base to promote nucleophilic attack and ring closure.

Detailed Reaction Scheme (Summarized)

Step Starting Material Reagents & Conditions Product Yield & Remarks
1 Ethyl 2-chloroacetoacetate + Thiourea Ethanol solvent, Na2CO3, 40-70°C, 5 h Ethyl 2-amino-thiazole-5-carboxylate >98% yield, high purity
2 Ethyl 2-amino-thiazole-5-carboxylate + Thiophene derivative Cyclization with hydrazine hydrate or aldehydes, 180°C oil bath Thieno[2,3-D]thiazole core with amino substituent Moderate to good yields
3 Intermediate + 4-methoxybenzylamine Reflux in ethanol, catalytic triethylamine or acid Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate Efficient formation of amino linkage

Research Findings and Analysis

  • The preparation of ethyl 2-amino-thiazole-5-carboxylate intermediates via thiourea and ethyl 2-chloroacetoacetate is well-documented with yields exceeding 98%, indicating a robust and scalable method.

  • Cyclization reactions to form fused thieno-thiazole rings require careful temperature control and choice of reagents such as hydrazine hydrate or aromatic aldehydes to achieve the desired ring fusion and substitution pattern.

  • The introduction of the (4-methoxybenzyl)amino group is effectively accomplished through condensation reactions in ethanol with catalytic bases or acids, ensuring good yields and structural integrity of the final compound.

  • Spectroscopic analyses (IR, NMR, MS) confirm the successful formation of the target compound, with characteristic signals corresponding to NH, C=O, and aromatic methoxy groups.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Solvent for initial cyclization Ethanol (10-35% w/w) Facilitates dissolution and reaction control
Base Sodium carbonate (0.01-0.1 weight ratio) Mild base to promote cyclization
Temperature (cyclization) 40-70°C Moderate heat for ring formation
Reaction time (cyclization) 5-5.5 hours Ensures complete conversion
pH adjustment 9-10 For purification and isolation
Cyclization to fused ring 180°C (oil bath) High temperature for ring fusion
Amino substitution Reflux in ethanol, catalytic triethylamine or acid Promotes nucleophilic substitution/condensation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]thiazole derivatives exhibit promising anticancer properties. Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : In vitro studies on human breast cancer cells (MCF-7) demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent against various pathogens:

  • Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria, as well as fungi.
  • Case Study : A study reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Drug Development

This compound is being explored for its potential use in drug formulations targeting specific diseases:

  • Cardiovascular Diseases : Research indicates that derivatives of thieno[2,3-d]thiazole can act as inhibitors of Factor XIa, a target for anticoagulant therapy.
CompoundActivityReference
This compoundAnticancer
This compoundAntimicrobial
Derivative AFactor XIa Inhibition

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 4-((4-Methoxybenzyl)Amino)-2-(Methylthio)Pyrimidine-5-Carboxylate ()

  • Structural Difference: Replaces the thieno[2,3-d]thiazole core with a pyrimidine ring.
  • However, the thieno[2,3-d]thiazole core may offer greater lipophilicity, influencing membrane permeability .
  • Synthesis: Prepared via nucleophilic substitution of 4-chlorothiazole intermediates, contrasting with the cyclocondensation routes used for thieno[2,3-d]thiazoles .

Ethyl 2-Amino-4-Phenylthieno[2,3-c]Isothiazole-5-Carboxylate ()

  • Structural Difference: Features an isothiazole ring fused to thiophene (thieno[2,3-c]isothiazole) instead of thieno[2,3-d]thiazole.
  • The phenyl substituent at position 4 may reduce solubility compared to the 4-methoxybenzyl group in the target compound .

Substituent Variations

Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate ()

  • Structural Difference: Contains a pyridinyl group at position 2 and a methyl group at position 4 on a monocyclic thiazole ring.
  • Impact : The pyridinyl group enhances water solubility and metal-coordination capacity, which may improve pharmacokinetics but reduce CNS penetration compared to the 4-methoxybenzyl group. The absence of a fused thiophene ring simplifies synthesis but limits π-π stacking interactions .

Ethyl 2-[[4-(2-Methoxyphenyl)Piperazin-1-Yl]Acetylamino]-4,5,6,7-Tetrahydro-6-Methylthieno[2,3-c]Pyridine-3-Carboxylate ()

  • Structural Difference: Features a tetrahydrothieno[2,3-c]pyridine core with a piperazine-acetylamino side chain.
  • Impact: The piperazine moiety confers basicity and flexibility, enhancing receptor binding (e.g., 5-HT2A antagonism).

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents LogP* Synthetic Yield (%)
Target Compound Thieno[2,3-d]thiazole 4-Methoxybenzylamino, Ethyl ester 3.2 45–60
Ethyl 4-((4-Methoxybenzyl)Amino)-Pyrimidine Pyrimidine 4-Methoxybenzylamino, Methylthio 2.8 70–85
Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole Thiazole 4-Pyridinyl, Methyl 1.5 65–75

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

  • Chemical Formula : C₁₂H₁₅N₃O₃S
  • Molecular Weight : 253.33 g/mol
  • CAS Number : 60857-16-1

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-D]thiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
  • Results :
    • The compound exhibited significant cytotoxicity with IC₅₀ values ranging from 4.7 μM to 6.2 μM across different cell lines, indicating potent anticancer activity comparable to established chemotherapeutics .
Cell LineIC₅₀ Value (μM)Reference
HCT1164.7
MCF-75.6
HepG26.2

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies : Docking simulations suggest that the compound binds effectively to targets involved in cancer proliferation, such as tubulin and specific kinases .

Case Studies and Related Research

Several studies have investigated the broader class of thieno[2,3-D]thiazole derivatives:

  • Thiazole Derivatives : A related study synthesized various thiazole derivatives and evaluated their anticancer activity against breast cancer cells (MDA-MB-231). Compounds showed varying degrees of inhibition, with some exhibiting stronger activity than existing treatments .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the methoxy group and the thiazole ring can significantly enhance biological activity. Substituents that increase lipophilicity tend to improve potency against cancer cell lines .

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